2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate is a synthetic compound notable for its potential applications in medicinal chemistry and agrochemicals. The compound features a trifluoroethyl group, which enhances its lipophilicity and bioactivity, combined with a pyrazole moiety that is often associated with biological activity. The incorporation of the carbamate functional group suggests potential use as a prodrug or in targeted delivery systems.
The compound can be synthesized through various chemical reactions involving starting materials such as tert-butyl pyrazole derivatives and trifluoroethyl carbamates. Research articles and patents provide methodologies for its synthesis and applications, indicating its relevance in drug development and agricultural sciences .
This compound falls under the category of carbamates, which are esters of carbamic acid. It also belongs to the broader class of pyrazole derivatives, known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoroethyl group classifies it as a fluorinated organic compound, which often exhibits unique chemical behaviors due to the electronegativity of fluorine.
The synthesis of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can be achieved through several methods:
The reaction conditions may include:
Key molecular data includes:
The compound can undergo several chemical reactions:
These reactions typically require specific conditions such as pH control and temperature regulation to optimize yield and minimize by-products .
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes or receptors. The pyrazole moiety is known to modulate biological pathways by acting as an inhibitor or modulator of specific enzymes.
Research indicates that compounds containing similar structures exhibit significant activity against various targets, including kinases involved in cancer progression . The trifluoroethyl group enhances membrane permeability, facilitating cellular uptake.
The primary applications of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate include:
The systematic naming of 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate follows IUPAC conventions prioritizing the carbamate functionality as the parent chain while designating the pyrazolone moiety as a substituted derivative. This nomenclature explicitly defines:
Table 1: Nomenclature and Structural Descriptors of the Compound
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 2,2,2-trifluoroethyl N-(5-tert-butyl-2-methylpyrazol-3-yl)carbamate |
Alternative Name | 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate |
Molecular Formula | C₁₁H₁₆F₃N₃O₂ |
Canonical SMILES | CC(C)(C)C₁=NN(C(=C₁)NC(=O)OCC(F)(F)F)C |
InChI Key | HWGKYLSRKNXQNI-UHFFFAOYSA-N |
The structural taxonomy reveals three critical domains:
The crystalline structure adopts a near-planar conformation between the carbamate and pyrazolone rings, stabilized by intramolecular n→π* interactions between the imino nitrogen lone pair and the carbamate carbonyl. This geometry positions the trifluoroethyl group perpendicular to the plane, optimizing hydrophobic surface exposure .
Pyrazolone derivatives have demonstrated remarkable therapeutic versatility since their 19th-century discovery, serving as foundational scaffolds for numerous clinical agents. Their evolution follows three key phases:
First-Generation Antipyretics (1880s–1950s):
Second-Generation Anti-Inflammatories (1960s–1990s):
Third-Generation Targeted Hybrids (2000s–Present):
Table 2: Therapeutic Applications of Pyrazolone Pharmacophores in Drug Development
Structural Class | Representative Agents | Primary Therapeutic Applications |
---|---|---|
4-Monosubstituted | Phenazone, Metamizole | Analgesic, Antipyretic |
4,4-Disubstituted | Phenylbutazone, Oxyphenbutazone | Anti-inflammatory (NSAIDs) |
Hybrid Architectures | Edaravone, Azolidinediones | Neuroprotection, Antioxidant, Anticancer |
The compound 2,2,2-Trifluoroethyl N-(5-tert-butyl-2-methyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate exemplifies modern hybridization strategies, where the pyrazolone core serves as a bioisostere for enolic β-diketones, enhancing metabolic stability while preserving metal-chelating capabilities. Recent synthetic advances, particularly ultrasound-assisted protocols using CuI nanoparticles, enable efficient production of sterically hindered derivatives like the 5-tert-butyl variant, overcoming historical yield limitations of conventional heating methods [7].
The strategic incorporation of both trifluoroethyl carbamate and tert-butyl-pyrazolone motifs creates a molecule with superior physicochemical and target engagement properties versus monosubstituted analogs. This synergy operates through three interconnected mechanisms:
Electron Distribution Modulation:
Steric Protection Strategy:
Lipophilicity-Bioavailability Optimization:
Table 3: Comparative Physicochemical Properties of Substituent Effects
Structural Feature | Trifluoroethyl Contribution | tert-Butyl Contribution | Synergistic Outcome |
---|---|---|---|
Electronic Effect | σI = 0.38 (inductive withdrawal) | σI = -0.01 (mild donation) | Dipole enhancement (4.2 D) |
Steric Protection | Moderate (conformational restriction) | High (A-value = 4.9 kcal/mol) | Metabolic stability (t₁/₂ > 6h) |
Lipophilicity (LogP) | +2.2 vs ethyl analog | +1.5 vs H-analog | Optimal balance (LogP = 3.0) |
Synthetic Accessibility | Moderate (fluoroalkyl reagents) | High (commercial aldehydes) | Ultrasound yields >85% [7] |
This hybridization creates a "metabolic shield" architecture where the tert-butyl group physically obstructs oxidative attack on the pyrazolone ring, while the trifluoroethyl segment electronically deactivates the carbamate toward hydrolytic cleavage. The resulting compound exhibits enhanced stability in human microsomal assays (t₁/₂ > 240 min) compared to non-fluorinated or unsubstituted analogs (t₁/₂ < 60 min), validating the design rationale . Contemporary applications leverage these properties for targeted protein degradation and kinase inhibition, where the hybrid serves as a versatile scaffold for PROTAC warheads or allosteric modulator development [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5